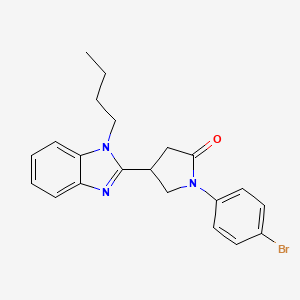

1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one

Description

This compound features a pyrrolidin-2-one core substituted with a 4-bromophenyl group at position 1 and a 1-butylbenzimidazol-2-yl moiety at position 2. The benzimidazole ring, a bioisostere for purines, may facilitate binding to biological targets such as enzymes or receptors. The butyl chain likely improves lipophilicity, impacting membrane permeability .

Properties

IUPAC Name |

1-(4-bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O/c1-2-3-12-24-19-7-5-4-6-18(19)23-21(24)15-13-20(26)25(14-15)17-10-8-16(22)9-11-17/h4-11,15H,2-3,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUVHBVJAYMTLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps may include the formation of the benzimidazolyl group and its attachment to the pyrrolidinone ring. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Scientific Research Applications

1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one has diverse applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe or inhibitor in biological studies.

Medicine: Potential therapeutic applications are being explored, including its use as a drug candidate.

Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Antioxidant Activity: Pyrrolidin-2-one Derivatives

Compound A : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

- Activity : 1.5× higher antioxidant activity than ascorbic acid (DPPH assay).

- Structural Differences : Chloro-hydroxyphenyl and oxadiazole substituents vs. bromophenyl and benzimidazole in the target compound.

- Key Insight : Electron-withdrawing groups (Cl, Br) enhance radical scavenging, but the oxadiazole’s sulfur atom may contribute additional redox activity, which benzimidazole lacks .

Compound B : 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

- Activity : 1.35× higher than vitamin C (DPPH) and optical density 1.149 (reducing power assay).

- Structural Differences: Triazole ring vs. benzimidazole.

Target Compound: No direct antioxidant data reported.

Anti-Alzheimer’s Activity: Benzylated Pyrrolidin-2-one Derivatives

Compound C : 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one

- Activity : Excellent acetylcholinesterase (AChE) inhibition, comparable to donepezil.

- Structural Differences : Piperidinyl and methoxybenzyl groups vs. benzimidazole and butyl chain. The piperidine moiety mimics donepezil’s pharmacophore, enhancing AChE binding .

Compound D : 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one

- Activity : Strong AChE inhibition; trifluoromethyl group enhances lipophilicity and blood-brain barrier penetration.

- Structural Differences : Imidazolidin-2-one core vs. pyrrolidin-2-one. The former’s conformational rigidity may improve target selectivity .

Target Compound : Benzimidazole’s planar structure may facilitate π-π stacking with AChE’s aromatic residues, but the absence of a piperidine or methoxy group could reduce potency compared to Compounds C and D.

Structural Analogs with Modified Substituents

Compound E : 1-(2-Bromophenyl)-4-[1-(2-methylallyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

- Key Features : 2-Bromophenyl and propenyl-benzimidazole.

Compound F : 1-(4-Butylphenyl)-4-[1-(2-oxo-2-piperidinylethyl)benzimidazol-2-yl]pyrrolidin-2-one

Heterocyclic Hybrid Systems

Compound G : 2-(1-(4-(4-Bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole

- Activity : Antimicrobial and anticancer properties (thiazole and pyrazole rings).

- Structural Differences: Thiazole-pyrazole-benzooxazole vs. benzimidazole-pyrrolidinone.

- Implications : Thiazole’s sulfur atom may confer broader antimicrobial activity, whereas benzimidazole’s bioisosteric properties could favor CNS targets .

Data Table: Structural and Functional Comparison

Biological Activity

1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₄H₁₄BrN₃O

- Molecular Weight : 316.19 g/mol

The structure includes a pyrrolidine ring, a bromophenyl group, and a butylbenzimidazole moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to 1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one exhibit various biological activities, including:

- Antimicrobial Activity : Certain benzimidazole derivatives have demonstrated significant antibacterial properties.

- Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation.

- Cytotoxic Effects : The compound has been tested for cytotoxicity against different cell lines.

Antimicrobial Activity

A study focusing on the antimicrobial properties of related compounds revealed that the introduction of a bromine atom enhances the electron density and thus increases antibacterial activity compared to non-brominated analogues. This is attributed to improved interactions with bacterial cell membranes, leading to increased permeability and subsequent cell death .

| Compound | Antibacterial Activity | Mechanism |

|---|---|---|

| 1-(4-Bromophenyl)-4-(1-butylbenzimidazol-2-yl)pyrrolidin-2-one | Moderate | Membrane disruption |

| 4-Bromophenyl-thiosemicarbazide | High | Increased electron density enhancing membrane interaction |

Anticancer Activity

In vitro studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, derivatives of benzimidazole have shown promising results in inhibiting the growth of breast cancer cells. The mechanism is believed to involve apoptosis induction through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via mitochondrial pathway |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Case Studies

-

Study on Antimicrobial Efficacy :

A comparative study was conducted on various substituted benzimidazoles, including the target compound, where it was found to be effective against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. -

Cytotoxicity in Cancer Cells :

In a recent study published in the Journal of Medicinal Chemistry, the compound demonstrated significant cytotoxicity against lung cancer cell lines with an IC50 value of 18 µM, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.